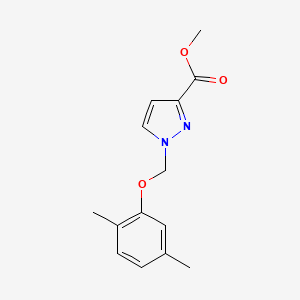
4-アミノ-3-メチルブタン-1-オール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-3-methylbutan-1-ol is an organic compound with the molecular formula C5H13NO It is a primary amine and alcohol, characterized by the presence of both an amino group (-NH2) and a hydroxyl group (-OH) on a butane backbone
科学的研究の応用
4-Amino-3-methylbutan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of chiral auxiliaries and ligands.
Biology: The compound is studied for its potential role in biochemical pathways and as a precursor for biologically active molecules.
Medicine: It is investigated for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
作用機序
Biochemical Pathways
It is known that similar compounds can influence the metabolism of amino acids , but the specific pathways and downstream effects of 4-Amino-3-methylbutan-1-ol remain to be elucidated.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Amino-3-methylbutan-1-ol . For instance, storage conditions can affect the stability of the compound .
生化学分析
Biochemical Properties
It is known that amino alcohols, the class of compounds to which 4-Amino-3-methylbutan-1-ol belongs, can participate in a variety of biochemical reactions For instance, they can act as substrates for enzymes, interact with proteins, and form complexes with other biomolecules
Metabolic Pathways
The metabolic pathways that 4-Amino-3-methylbutan-1-ol is involved in are not well-known. It is possible that this compound interacts with certain enzymes or cofactors and influences metabolic flux or metabolite levels. These are areas for future investigation .
Subcellular Localization
It is possible that this compound is directed to specific compartments or organelles through targeting signals or post-translational modifications .
準備方法
Synthetic Routes and Reaction Conditions: 4-Amino-3-methylbutan-1-ol can be synthesized through several methods. One common approach involves the reductive amination of 3-methylbutanal with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride. Another method includes the reduction of 4-amino-3-methylbutanal using a suitable reducing agent like lithium aluminum hydride.
Industrial Production Methods: In industrial settings, the production of 4-amino-3-methylbutan-1-ol may involve the catalytic hydrogenation of 4-amino-3-methylbutanal. This process typically requires a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures.
Types of Reactions:
Oxidation: 4-Amino-3-methylbutan-1-ol can undergo oxidation reactions to form corresponding aldehydes or ketones. For example, oxidation with chromic acid can yield 4-amino-3-methylbutanal.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Chromic acid, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: 4-Amino-3-methylbutanal.
Reduction: Derivatives with reduced functional groups.
Substitution: Substituted amino alcohols.
類似化合物との比較
3-Methylbutan-1-ol:
2-Amino-3-methyl-1-butanol: This compound has a similar structure but differs in the position of the amino group.
Uniqueness: 4-Amino-3-methylbutan-1-ol is unique due to the presence of both an amino and a hydroxyl group on the same carbon chain, which imparts distinct chemical reactivity and potential for diverse applications in synthesis and research.
特性
IUPAC Name |
4-amino-3-methylbutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO/c1-5(4-6)2-3-7/h5,7H,2-4,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZSYAXJCRMECOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCO)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
103.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75694-86-9 |
Source


|
| Record name | 4-amino-3-methylbutan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(4-methoxyphenyl)-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]propanamide](/img/structure/B2545121.png)

![N-benzhydryl-2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2545124.png)





![ETHYL 4-(2-{[6-(THIOPHEN-2-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDO)BENZOATE](/img/structure/B2545137.png)
![N-(3-hydroxy-4,4-dimethylpentyl)-N'-[3-(2-oxopiperidin-1-yl)phenyl]ethanediamide](/img/structure/B2545138.png)
![2-({1-[3-(Methoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,5-dioxopyrrolidin-3-yl}sulfanyl)pyridine-3-carboxylic acid](/img/structure/B2545139.png)

